Cas no 84575-10-0 (9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one,2,3- dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)- 2-(hydroxymethyl)-5-methoxy-,(2R,3R)-rel-)

9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one,2,3- dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)- 2-(hydroxymethyl)-5-methoxy-,(2R,3R)-rel- structure
84575-10-0 structure
Product Name:9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one,2,3- dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)- 2-(hydroxymethyl)-5-methoxy-,(2R,3R)-rel-
Numéro CAS:84575-10-0
Le MF:C21H20O9
Mégawatts:416.378107070923
CID:725045
PubChem ID:11464176
Update Time:2024-10-26

9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one,2,3- dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)- 2-(hydroxymethyl)-5-methoxy-,(2R,3R)-rel- Propriétés chimiques et physiques

Nom et identifiant

    • 9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one,2,3- dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)- 2-(hydroxymethyl)-5-methoxy-,(2R,3R)-rel-
    • (2R,3R)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-met hoxy-2,3-dihydro-9H-[1,4]dioxino[2,3-h]chromen-9-one
    • 9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one,2,3- dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)- 2-(hydr...
    • 9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one,2,3- dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)- 2-(hydroxymethyl)-5-methoxy-,(2R,3R)-r
    • CLEOMISCOSIN C
    • aquayayamycin
    • aquillochin
    • Urdamycinone A
    • [ "Aquillochin" ]
    • 9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one, 2,3-dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-, trans-(±)- (ZCI)
    • rel-(2R,3R)-2,3-Dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-9H-pyrano[2,3-f]-1,4-benzodioxin-9-one (ACI)
    • 9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one, 2,3-dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-, trans-
    • (2R,3R)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-9H-[1,4]dioxino[2,3-h]chromen-9-one
    • (2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
    • 1ST182426
    • CS-0023913
    • HY-N3596
    • CleomiscosinC
    • SCHEMBL4545353
    • CHEMBL465491
    • AKOS032948612
    • 84575-10-0
    • FS-9090
    • DA-62387
    • (2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano(3,2-h)(1,4)benzodioxin-9-one
    • Piscine à noyau: 1S/C21H20O9/c1-25-12-7-11(8-13(26-2)17(12)24)18-15(9-22)28-21-19-10(4-5-16(23)29-19)6-14(27-3)20(21)30-18/h4-8,15,18,22,24H,9H2,1-3H3/t15-,18-/m1/s1
    • La clé Inchi: GZXPCBAETDEQAX-CRAIPNDOSA-N
    • Sourire: O(C1C=C2C=CC(OC2=C2O[C@@H]([C@@H](C3C=C(OC)C(O)=C(OC)C=3)OC=12)CO)=O)C

Propriétés calculées

  • Qualité précise: 416.11100
  • Masse isotopique unique: 416.11073221g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 9
  • Comptage des atomes lourds: 30
  • Nombre de liaisons rotatives: 5
  • Complexité: 626
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 2
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 1.342
  • Surface topologique des pôles: 113Ų

Propriétés expérimentales

  • Couleur / forme: Powder
  • Dense: 1.4±0.1 g/cm3
  • Point d'ébullition: 647.8±55.0 °C at 760 mmHg
  • Point d'éclair: 229.9±25.0 °C
  • Le PSA: 116.82000
  • Le LogP: 2.39780
  • Pression de vapeur: 0.0±2.0 mmHg at 25°C

9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one,2,3- dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)- 2-(hydroxymethyl)-5-methoxy-,(2R,3R)-rel- Informations de sécurité

9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one,2,3- dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)- 2-(hydroxymethyl)-5-methoxy-,(2R,3R)-rel- PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3675-1 mg
Cleomiscosin C
84575-10-0
1mg
¥2435.00 2022-04-26
TargetMol Chemicals
TN3675-1mg
Cleomiscosin C
84575-10-0
1mg
¥ 2435 2024-07-20
TargetMol Chemicals
TN3675-1 mg
Cleomiscosin C
84575-10-0 98%
1mg
¥ 2,435 2023-07-11
A2B Chem LLC
AH54321-5mg
Cleomiscosin C
84575-10-0 96.0%
5mg
$660.00 2024-04-19
Ambeed
A1527944-5mg
(2R,3R)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-9H-[1,4]dioxino[2,3-h]chromen-9-one
84575-10-0 98%
5mg
$891.0 2025-04-16
A2B Chem LLC
AH54321-1mg
Cleomiscosin C
84575-10-0 >96%
1mg
$637.00 2024-04-19

9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one,2,3- dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)- 2-(hydroxymethyl)-5-methoxy-,(2R,3R)-rel- Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  0.5 h, 0 °C → rt
Référence
Total synthesis of cleomiscosin C via a regioselective cycloaddition reaction of o-quinone
Kuboki, Atsuhito; et al, Tetrahedron Letters, 2008, 49(29-30), 4516-4518

Méthode de production 2

Conditions de réaction
1.1 Solvents: N,N-Diethylaniline ;  5 h, 220 °C
2.1 Reagents: Acetyl chloride Solvents: Methanol ;  0.5 h, 0 °C → rt
Référence
Total synthesis of cleomiscosin C via a regioselective cycloaddition reaction of o-quinone
Kuboki, Atsuhito; et al, Tetrahedron Letters, 2008, 49(29-30), 4516-4518

Méthode de production 3

Conditions de réaction
1.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  0.5 h, rt
2.1 Solvents: N,N-Diethylaniline ;  5 h, 220 °C
3.1 Reagents: Acetyl chloride Solvents: Methanol ;  0.5 h, 0 °C → rt
Référence
Total synthesis of cleomiscosin C via a regioselective cycloaddition reaction of o-quinone
Kuboki, Atsuhito; et al, Tetrahedron Letters, 2008, 49(29-30), 4516-4518

Méthode de production 4

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Methanol
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
3.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Référence
Total synthesis of coumarinolignans, aquillochin (cleomiscosin C) and cleomiscosin D
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(10), 3833-7

Méthode de production 5

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  5 h, rt
2.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
2.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  0.5 h, rt
3.1 Solvents: N,N-Diethylaniline ;  5 h, 220 °C
4.1 Reagents: Acetyl chloride Solvents: Methanol ;  0.5 h, 0 °C → rt
Référence
Total synthesis of cleomiscosin C via a regioselective cycloaddition reaction of o-quinone
Kuboki, Atsuhito; et al, Tetrahedron Letters, 2008, 49(29-30), 4516-4518

Méthode de production 6

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  3 h, -78 °C
2.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ;  3 h, rt
3.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  8 h, rt
4.1 Reagents: Acetyl chloride Solvents: Methanol ,  Dichloromethane ;  1 h, rt
5.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C → rt
6.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ;  3 h, 80 °C
7.1 Reagents: Cuprous chloride Solvents: Methanol ,  Dimethylformamide ;  3 h, 80 °C
8.1 Reagents: Triethylamine ,  Sodium iodide ,  tert-Butyldimethylsilyl chloride Solvents: Acetonitrile ;  1 h, 80 °C
8.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone ,  Water ;  2 h, rt
9.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  5 h, rt
10.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
10.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  0.5 h, rt
11.1 Solvents: N,N-Diethylaniline ;  5 h, 220 °C
12.1 Reagents: Acetyl chloride Solvents: Methanol ;  0.5 h, 0 °C → rt
Référence
Total synthesis of cleomiscosin C via a regioselective cycloaddition reaction of o-quinone
Kuboki, Atsuhito; et al, Tetrahedron Letters, 2008, 49(29-30), 4516-4518

Méthode de production 7

Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ;  3 h, reflux
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  3 h, -78 °C
3.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ;  3 h, rt
4.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  8 h, rt
5.1 Reagents: Acetyl chloride Solvents: Methanol ,  Dichloromethane ;  1 h, rt
6.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C → rt
7.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ;  3 h, 80 °C
8.1 Reagents: Cuprous chloride Solvents: Methanol ,  Dimethylformamide ;  3 h, 80 °C
9.1 Reagents: Triethylamine ,  Sodium iodide ,  tert-Butyldimethylsilyl chloride Solvents: Acetonitrile ;  1 h, 80 °C
9.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone ,  Water ;  2 h, rt
10.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  5 h, rt
11.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
11.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  0.5 h, rt
12.1 Solvents: N,N-Diethylaniline ;  5 h, 220 °C
13.1 Reagents: Acetyl chloride Solvents: Methanol ;  0.5 h, 0 °C → rt
Référence
Total synthesis of cleomiscosin C via a regioselective cycloaddition reaction of o-quinone
Kuboki, Atsuhito; et al, Tetrahedron Letters, 2008, 49(29-30), 4516-4518

Méthode de production 8

Conditions de réaction
1.1 Reagents: Silver oxide (Ag2O)
Référence
Synthesis and structure elucidation of coumarinolignans
Lin, Lee Juian; Cordell, Geoffrey A., Journal of Chemical Research, 1988, (12), 396-7

Méthode de production 9

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Référence
Total synthesis of coumarinolignans, aquillochin (cleomiscosin C) and cleomiscosin D
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(10), 3833-7

Méthode de production 10

Conditions de réaction
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
2.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Référence
Total synthesis of coumarinolignans, aquillochin (cleomiscosin C) and cleomiscosin D
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(10), 3833-7

Méthode de production 11

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile
2.1 Reagents: Hydrochloric acid Solvents: Methanol
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
4.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Référence
Total synthesis of coumarinolignans, aquillochin (cleomiscosin C) and cleomiscosin D
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(10), 3833-7

Méthode de production 12

Conditions de réaction
1.1 Reagents: Triethylamine ,  Sodium iodide ,  tert-Butyldimethylsilyl chloride Solvents: Acetonitrile ;  1 h, 80 °C
1.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone ,  Water ;  2 h, rt
2.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  5 h, rt
3.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
3.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  0.5 h, rt
4.1 Solvents: N,N-Diethylaniline ;  5 h, 220 °C
5.1 Reagents: Acetyl chloride Solvents: Methanol ;  0.5 h, 0 °C → rt
Référence
Total synthesis of cleomiscosin C via a regioselective cycloaddition reaction of o-quinone
Kuboki, Atsuhito; et al, Tetrahedron Letters, 2008, 49(29-30), 4516-4518

Méthode de production 13

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
2.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile
3.1 Reagents: Hydrochloric acid Solvents: Methanol
4.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
5.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Référence
Total synthesis of coumarinolignans, aquillochin (cleomiscosin C) and cleomiscosin D
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(10), 3833-7

Méthode de production 14

Conditions de réaction
1.1 Reagents: Cuprous chloride Solvents: Methanol ,  Dimethylformamide ;  3 h, 80 °C
2.1 Reagents: Triethylamine ,  Sodium iodide ,  tert-Butyldimethylsilyl chloride Solvents: Acetonitrile ;  1 h, 80 °C
2.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone ,  Water ;  2 h, rt
3.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  5 h, rt
4.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
4.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  0.5 h, rt
5.1 Solvents: N,N-Diethylaniline ;  5 h, 220 °C
6.1 Reagents: Acetyl chloride Solvents: Methanol ;  0.5 h, 0 °C → rt
Référence
Total synthesis of cleomiscosin C via a regioselective cycloaddition reaction of o-quinone
Kuboki, Atsuhito; et al, Tetrahedron Letters, 2008, 49(29-30), 4516-4518

Méthode de production 15

Conditions de réaction
1.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ;  3 h, 80 °C
2.1 Reagents: Cuprous chloride Solvents: Methanol ,  Dimethylformamide ;  3 h, 80 °C
3.1 Reagents: Triethylamine ,  Sodium iodide ,  tert-Butyldimethylsilyl chloride Solvents: Acetonitrile ;  1 h, 80 °C
3.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone ,  Water ;  2 h, rt
4.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  5 h, rt
5.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
5.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  0.5 h, rt
6.1 Solvents: N,N-Diethylaniline ;  5 h, 220 °C
7.1 Reagents: Acetyl chloride Solvents: Methanol ;  0.5 h, 0 °C → rt
Référence
Total synthesis of cleomiscosin C via a regioselective cycloaddition reaction of o-quinone
Kuboki, Atsuhito; et al, Tetrahedron Letters, 2008, 49(29-30), 4516-4518

Méthode de production 16

Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C → rt
2.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ;  3 h, 80 °C
3.1 Reagents: Cuprous chloride Solvents: Methanol ,  Dimethylformamide ;  3 h, 80 °C
4.1 Reagents: Triethylamine ,  Sodium iodide ,  tert-Butyldimethylsilyl chloride Solvents: Acetonitrile ;  1 h, 80 °C
4.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone ,  Water ;  2 h, rt
5.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  5 h, rt
6.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
6.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  0.5 h, rt
7.1 Solvents: N,N-Diethylaniline ;  5 h, 220 °C
8.1 Reagents: Acetyl chloride Solvents: Methanol ;  0.5 h, 0 °C → rt
Référence
Total synthesis of cleomiscosin C via a regioselective cycloaddition reaction of o-quinone
Kuboki, Atsuhito; et al, Tetrahedron Letters, 2008, 49(29-30), 4516-4518

Méthode de production 17

Conditions de réaction
1.1 Reagents: Acetyl chloride Solvents: Methanol ,  Dichloromethane ;  1 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C → rt
3.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ;  3 h, 80 °C
4.1 Reagents: Cuprous chloride Solvents: Methanol ,  Dimethylformamide ;  3 h, 80 °C
5.1 Reagents: Triethylamine ,  Sodium iodide ,  tert-Butyldimethylsilyl chloride Solvents: Acetonitrile ;  1 h, 80 °C
5.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone ,  Water ;  2 h, rt
6.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  5 h, rt
7.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
7.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  0.5 h, rt
8.1 Solvents: N,N-Diethylaniline ;  5 h, 220 °C
9.1 Reagents: Acetyl chloride Solvents: Methanol ;  0.5 h, 0 °C → rt
Référence
Total synthesis of cleomiscosin C via a regioselective cycloaddition reaction of o-quinone
Kuboki, Atsuhito; et al, Tetrahedron Letters, 2008, 49(29-30), 4516-4518

Méthode de production 18

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  8 h, rt
2.1 Reagents: Acetyl chloride Solvents: Methanol ,  Dichloromethane ;  1 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C → rt
4.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ;  3 h, 80 °C
5.1 Reagents: Cuprous chloride Solvents: Methanol ,  Dimethylformamide ;  3 h, 80 °C
6.1 Reagents: Triethylamine ,  Sodium iodide ,  tert-Butyldimethylsilyl chloride Solvents: Acetonitrile ;  1 h, 80 °C
6.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone ,  Water ;  2 h, rt
7.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  5 h, rt
8.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
8.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  0.5 h, rt
9.1 Solvents: N,N-Diethylaniline ;  5 h, 220 °C
10.1 Reagents: Acetyl chloride Solvents: Methanol ;  0.5 h, 0 °C → rt
Référence
Total synthesis of cleomiscosin C via a regioselective cycloaddition reaction of o-quinone
Kuboki, Atsuhito; et al, Tetrahedron Letters, 2008, 49(29-30), 4516-4518

Méthode de production 19

Conditions de réaction
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ;  3 h, rt
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  8 h, rt
3.1 Reagents: Acetyl chloride Solvents: Methanol ,  Dichloromethane ;  1 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C → rt
5.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ;  3 h, 80 °C
6.1 Reagents: Cuprous chloride Solvents: Methanol ,  Dimethylformamide ;  3 h, 80 °C
7.1 Reagents: Triethylamine ,  Sodium iodide ,  tert-Butyldimethylsilyl chloride Solvents: Acetonitrile ;  1 h, 80 °C
7.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone ,  Water ;  2 h, rt
8.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  5 h, rt
9.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
9.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  0.5 h, rt
10.1 Solvents: N,N-Diethylaniline ;  5 h, 220 °C
11.1 Reagents: Acetyl chloride Solvents: Methanol ;  0.5 h, 0 °C → rt
Référence
Total synthesis of cleomiscosin C via a regioselective cycloaddition reaction of o-quinone
Kuboki, Atsuhito; et al, Tetrahedron Letters, 2008, 49(29-30), 4516-4518

Méthode de production 20

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  3 h, rt
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ;  3 h, reflux
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  3 h, -78 °C
4.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ;  3 h, rt
5.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  8 h, rt
6.1 Reagents: Acetyl chloride Solvents: Methanol ,  Dichloromethane ;  1 h, rt
7.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C → rt
8.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ;  3 h, 80 °C
9.1 Reagents: Cuprous chloride Solvents: Methanol ,  Dimethylformamide ;  3 h, 80 °C
10.1 Reagents: Triethylamine ,  Sodium iodide ,  tert-Butyldimethylsilyl chloride Solvents: Acetonitrile ;  1 h, 80 °C
10.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone ,  Water ;  2 h, rt
11.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  5 h, rt
12.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
12.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  0.5 h, rt
13.1 Solvents: N,N-Diethylaniline ;  5 h, 220 °C
14.1 Reagents: Acetyl chloride Solvents: Methanol ;  0.5 h, 0 °C → rt
Référence
Total synthesis of cleomiscosin C via a regioselective cycloaddition reaction of o-quinone
Kuboki, Atsuhito; et al, Tetrahedron Letters, 2008, 49(29-30), 4516-4518

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